[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride
Overview
Description
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride, commonly known as MPPS, is a chemical compound that has been widely used in scientific research. It is a sulfonyl chloride derivative that is used as a reagent for the synthesis of various organic compounds. MPPS has been found to have multiple applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Muškinja et al. (2019) explored the synthesis of sulfonyl esters through reactions of sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities with high selectivity, inducing apoptotic cell death and cell cycle arrest in carcinoma cell lines, but showing little to no effect on non-cancerous cell lines (Muškinja et al., 2019).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) discussed the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which are used as proton exchange membranes in fuel cells. These membranes exhibited high proton conductivity, making them ideal materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Fluorescent Labeling Reagents
Tsuruta et al. (2000) developed highly sensitive fluorescent labeling reagents for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-(alkyloxy)-4-(2-phthalimidinyl)phenylsulfonyl chlorides, react with phenols to produce fluorescent sulfonyl esters, which are useful for the sensitive detection of urinary phenol and p-cresol (Tsuruta et al., 2000).
Nanofiltration Membranes
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes that demonstrated increased water flux and high rejection of dyes, suggesting their potential application in water treatment and purification processes (Liu et al., 2012).
properties
IUPAC Name |
2-(4-methoxyphenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWDESVBIEIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392137 | |
Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride | |
CAS RN |
173253-50-4 | |
Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.